Decahydropyrrolo[3,4-b]pyrrolizine
Description
Pyrrolizine Frameworks: Foundational Concepts
The pyrrolizine skeleton is a bicyclic system composed of two fused five-membered rings sharing a nitrogen atom at the bridgehead. This core structure is the foundation for a large family of alkaloids known as pyrrolizidine (B1209537) alkaloids (PAs). acs.org These naturally occurring compounds are predominantly found in plants as a defense mechanism against herbivores. acs.org The basic pyrrolizidine structure can be extensively modified with various functional groups, leading to a wide diversity of naturally occurring PAs.
The development of synthetic methodologies to construct the pyrrolizidine ring system has been a significant area of research in organic chemistry. These methods are crucial for accessing these complex natural products and for creating novel analogs for various scientific investigations.
Decahydropyrrolo[3,4-b]pyrrolizine: Structural Classification and Significance
This compound is a saturated derivative of the pyrrolizine ring system. Its systematic name indicates a fully hydrogenated (decahydro) pyrrole (B145914) ring fused to a pyrrolizidine core. The designation "[3,4-b]" specifies the points of fusion between the two ring systems. This compound is classified as a saturated polycyclic amine.
While extensive research on this specific molecule is not widely available in public literature, its structural motif is of interest as a versatile scaffold in medicinal chemistry and materials science. The saturated nature of the ring system provides a three-dimensional architecture that can be valuable for the design of compounds with specific spatial arrangements of functional groups.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 132414-55-2 |
| Molecular Formula | C₉H₁₆N₂ |
| Molecular Weight | 152.24 g/mol |
| Classification | Saturated Heterocycle, Polycyclic Amine |
Evolution of Research on Pyrrolizine and Pyrrolizidine Systems
The study of pyrrolizidine alkaloids has evolved significantly over the past century. Initial research focused on the isolation and structural elucidation of these compounds from natural sources. As analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry advanced, so did the ability to characterize the complex structures of these alkaloids. acs.orgrsc.org
The 20th and 21st centuries have seen a surge in the development of synthetic methods to access the pyrrolizidine core. nih.gov These synthetic endeavors are often driven by the desire to produce these natural products in the laboratory to confirm their structure or to prepare analogs for biological testing. Key synthetic strategies have included cycloaddition reactions, ring-closing metathesis, and various cyclization strategies. cnr.itnih.gov Modern synthetic chemistry continues to provide more efficient and stereoselective routes to these complex molecules. nih.govrsc.org
Detailed Research Findings
While specific, in-depth research focused solely on this compound is limited in the available scientific literature, the synthesis of the core pyrrolizidine framework is well-documented. The construction of such fused heterocyclic systems often relies on powerful synthetic methodologies that allow for the controlled formation of multiple stereocenters.
A common and effective method for the synthesis of the pyrrolizidine skeleton is the [3+2] cycloaddition reaction. nih.govnih.gov This reaction involves a 1,3-dipole, such as an azomethine ylide, reacting with a dipolarophile, typically an alkene or alkyne, to form a five-membered ring. By carefully choosing the starting materials and reaction conditions, chemists can achieve high levels of stereocontrol, leading to the desired arrangement of substituents on the pyrrolizidine core.
For a molecule like this compound, a potential synthetic approach could involve the cycloaddition of a suitable pyrrole-based dipolarophile with an azomethine ylide precursor, followed by reduction of the resulting cycloadduct to yield the saturated this compound system. The stereochemistry of the final product would be dictated by the stereoselectivity of the cycloaddition step.
Table 2: Key Synthetic Strategies for Pyrrolizidine Frameworks
| Synthetic Strategy | Description | Key Features |
| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. | High efficiency, potential for high stereocontrol. |
| Ring-Closing Metathesis | Formation of a cyclic alkene from a diene using a transition metal catalyst. | Versatile for forming various ring sizes. |
| Intramolecular Cyclization | Formation of a ring from a linear precursor through the reaction of two functional groups within the same molecule. | Can be highly stereoselective depending on the substrate and reaction conditions. |
| Intermolecular Carbenoid Displacement | A reaction involving a carbenoid that leads to the formation of a new carbon-carbon bond and ring closure. | Allows for stereoselective synthesis. nih.gov |
The characterization of such molecules would typically involve a suite of spectroscopic techniques. ¹H and ¹³C NMR spectroscopy would be essential for determining the connectivity and stereochemistry of the protons and carbons in the molecule. acs.orgmdpi.com Mass spectrometry would confirm the molecular weight and provide information about the fragmentation pattern. In cases where a crystalline solid is obtained, X-ray crystallography could provide an unambiguous determination of the three-dimensional structure.
The evolution of synthetic methodologies in heterocyclic chemistry continues to be a vibrant area of research. nih.gov The development of new catalysts and reaction conditions allows for the construction of increasingly complex molecules with high efficiency and selectivity. These advancements are crucial for drug discovery and the development of new materials. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2/c1-2-8-4-7-5-10-6-9(7)11(8)3-1/h7-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZQBOYLQBDNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3CNCC3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Decahydropyrrolo 3,4 B Pyrrolizine and Its Derivatives
Cycloaddition-Based Approaches to Decahydropyrrolo[3,4-b]pyrrolizine
Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic molecular architectures. They are particularly well-suited for the synthesis of the pyrrolizine core, offering direct and often stereocontrolled routes to this important heterocyclic system.
[3+2] Cycloaddition Strategies for Pyrrolizine Core Construction
The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition, stands out as one of the most extensively utilized methods for assembling the pyrrolizine skeleton. researchgate.net This strategy involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. In the context of pyrrolizine synthesis, azomethine ylides are the most common 1,3-dipoles, reacting with various olefinic and acetylenic dipolarophiles. researchgate.net
These reactions are valued for their ability to construct the pyrrolidine (B122466) ring, a core component of the pyrrolizine system, in a single, atom-economical step. nih.gov The versatility of this approach is enhanced by the wide range of available starting materials, including α-amino acids, aldehydes, and diverse electron-deficient alkenes, which allows for the synthesis of a broad spectrum of polysubstituted pyrrolizine derivatives. nih.gov For instance, the reaction of azomethine ylides with maleimides can lead to hexahydropyrrolo[3,4-c]pyrrole structures, which can be further transformed into fused quinoline (B57606) derivatives. rsc.org Similarly, reactions with vinyl selenones have been used to create spirooxindole-pyrrolizines through a cycloaddition-elimination cascade. rsc.org The Van Leusen [3+2] cycloaddition, which uses tosylmethyl isocyanides (TosMICs), is another effective method for synthesizing pyrrole (B145914) heterocycles, which are precursors or structural analogs of pyrrolizines. nih.gov
Azomethine Ylide Intermediates in this compound Synthesis
Azomethine ylides are highly reactive intermediates that are central to the [3+2] cycloaddition strategies for synthesizing pyrrolidine-containing heterocycles, including the this compound core. researchgate.netnih.gov These ylides are typically generated in situ to avoid their decomposition. A common method for their formation is the thermal decarboxylation of an iminium ion, which is itself formed from the condensation of an α-amino acid with an aldehyde or ketone. researchgate.netnih.gov For example, the condensation of N-alkenyl aldehydes with α-amino acids like sarcosine (B1681465) or proline generates azomethine ylides that can undergo intramolecular cycloaddition to yield polycyclic compounds. nih.gov
The nature of the azomethine ylide, whether it is stabilized, semi-stabilized, or non-stabilized, influences the regio- and stereoselectivity of the cycloaddition reaction. nih.gov Semi-stabilized azomethine ylides often provide better stereochemical control. nih.gov Intramolecular cycloadditions of azomethine ylides are particularly powerful for creating fused ring systems. For instance, octahydropyrrolo[3,4-b]pyrroles have been synthesized through the intramolecular cycloaddition of azomethine ylides formed from the reaction of an alkenyl aldehyde with N-aryl glycines. nih.gov This intramolecular approach has also been applied to the synthesis of various other complex heterocyclic systems. nih.gov
Multicomponent Reaction Protocols for this compound Analogs
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that contains significant portions of all the starting materials. nih.gov These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. nih.govmdpi.com
Several MCRs have been developed for the synthesis of pyrrolizine analogs and related heterocyclic structures. A notable example is the three-component [3+2] cycloaddition/elimination cascade for synthesizing spirooxindole-tetrahydropyrrolizines from secondary α-amino acids, isatins, and vinyl selenones. rsc.org This reaction proceeds under mild conditions with good functional group tolerance. rsc.org Another powerful MCR is a pseudo five-component reaction involving glycine, an aldehyde, and a maleimide (B117702) (in a 1:2:2 ratio) to produce tetracyclic pyrrolizidines via a double [3+2] cycloaddition. nih.gov The Ugi-Zhu three-component reaction (UZ-3CR) has been employed to synthesize pyrrolo[3,4-b]pyridin-5-ones, which are structural analogs of the this compound core. mdpi.com This reaction, often catalyzed by ytterbium triflate and assisted by microwave irradiation, involves a cascade of N-acylation, aza Diels-Alder cycloaddition, decarboxylation, and dehydration. mdpi.com
Stereocontrolled and Asymmetric Synthesis of this compound
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereocontrolled and asymmetric methods for the synthesis of the this compound framework is of paramount importance.
Diastereoselective Synthesis of Decahydropyrrolizine Frameworks
Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the context of this compound synthesis, this is often achieved by controlling the stereochemical outcome of the key ring-forming reactions. The [3+2] cycloaddition of azomethine ylides is a frequently used reaction where diastereoselectivity can be induced. rsc.orgnih.gov
High diastereoselectivity has been reported in the three-component synthesis of spirooxindole-tetrahydropyrrolizines, where azomethine ylides are generated in situ. rsc.org Similarly, a decarboxylative double [3+2] cycloaddition for synthesizing tetracyclic pyrrolizidines proceeds with high diastereomeric ratios. nih.gov The intramolecular cycloaddition of azomethine ylides derived from sugar-based aldehydes has also been shown to produce furopyranopyrrolidines with high diastereoselectivity. nih.gov Copper-promoted intramolecular aminooxygenation of alkenes represents another method for the diastereoselective synthesis of disubstituted pyrrolidines, which are key structural motifs within the pyrrolizine framework. nih.gov This method can be tuned to selectively produce either 2,5-cis or 2,5-trans pyrrolidine adducts with excellent diastereoselectivity. nih.gov
| Reaction Type | Reactants | Product | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|
| Three-component [3+2] cycloaddition | Secondary α-amino acids, isatins, vinyl selenones | Spirooxindole-tetrahydropyrrolizines | High | rsc.org |
| Decarboxylative double [3+2] cycloaddition | Glycine, aldehydes, maleimides | Tetracyclic pyrrolizidines | >9:1 | nih.gov |
| Intramolecular Michael addition-lactonisation | Pyrrole-derived enone-acids | cis-Pyrrolizine carboxylate derivatives | >95:5 | nih.gov |
| Intramolecular azomethine ylide cycloaddition | Sugar-derived aldehyde, sarcosine | Furopyranopyrrolidine | High | nih.gov |
| Copper-promoted aminooxygenation | α-Substituted 4-pentenyl sulfonamides | 2,5-cis-pyrrolidines | >20:1 | nih.gov |
Enantioselective Approaches to Chiral this compound
Enantioselective synthesis focuses on the preferential formation of a single enantiomer of a chiral product. This is typically achieved using chiral catalysts, chiral auxiliaries, or by starting from a chiral pool material. The synthesis of enantiomerically enriched pyrrolizines is crucial for evaluating their biological properties.
One successful approach involves the use of isothiourea catalysts, such as benzotetramisole, in an intramolecular Michael addition-lactonisation cascade of pyrrole-derived enone acids. nih.gov This method provides access to cis-pyrrolizine carboxylate derivatives with outstanding enantioselectivity. nih.gov Organocatalysis with chiral BINOL-derived phosphoric acids has also been employed in the enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles with aryl acetaldehydes, yielding highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with excellent enantioselectivity. acs.org Furthermore, copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides with fluorinated styrenes have been developed to produce chiral fluoropyrrolidines with high enantiomeric excesses. nih.gov Another strategy involves starting from a readily available chiral molecule, such as trans-4-hydroxy-L-proline, to synthesize chiral pyrrolo[3,4-b]quinolone backbones through a key Friedländer condensation step. researchgate.net
| Catalyst/Method | Reaction Type | Product | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Isothiourea (benzotetramisole) | Intramolecular Michael addition-lactonisation | cis-Pyrrolizine carboxylate derivatives | >98:2 er | nih.gov |
| Chiral BINOL-phosphoric acid | [6+2] cycloaddition | 2,3-Dihydro-1H-pyrrolizin-3-ols | High enantioselectivity | acs.org |
| Cu(I) / (S)-DTBM-segphos | 1,3-Dipolar cycloaddition | 3,3,4-Trifluoro-pyrrolidines | 72–96% ee | nih.gov |
| Chiral pool (trans-4-hydroxy-L-proline) | Friedländer condensation | Chiral Pyrrolo[3,4-b]quinolones | Chiral product | researchgate.net |
Advanced Synthetic Transformations for this compound Derivatives
The efficient construction of the polycyclic pyrrolizidine (B1209537) framework necessitates the use of advanced synthetic strategies. These methods often involve the sequential formation of multiple bonds in a single operation, thereby increasing synthetic efficiency and enabling rapid access to molecular complexity.
Domino and Cascade Reactions in Polycyclic Pyrrolizine Formation
Domino and cascade reactions represent powerful tools in the synthesis of complex molecular architectures like the this compound skeleton. These reactions, in which a series of intramolecular or intermolecular transformations occur sequentially in a one-pot process, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.
A notable example involves the synthesis of polyfunctional hexahydropyrrolo[3,4-b]pyrroles, a closely related scaffold, through a Hantzsch-type domino process. This reaction utilizes the cyclization of N-arylbromomaleimides with aminocrotonic acid esters. mdpi.comnih.govdntb.gov.ua The process is highly chemo- and stereoselective, proceeding through an initial nucleophilic C-addition or substitution, followed by an intramolecular nucleophilic addition. mdpi.comnih.govdntb.gov.ua This method provides a convergent approach to the pyrrolo[3,4-b]pyrrole system. mdpi.com
| Reactant 1 | Reactant 2 | Reaction Type | Key Features | Resulting Scaffold |
| N-Arylbromomaleimide | Aminocrotonic acid ester | Hantzsch-type domino reaction | Chemo- and stereoselective, intermolecular and intramolecular nucleophilic additions | Polyfunctional hexahydropyrrolo[3,4-b]pyrrole |
Furthermore, cascade reactions have been developed for the synthesis of various polycyclic nitrogen heterocycles. For instance, a base-mediated cascade reaction between malonate esters and acrolein can generate complex polycyclic systems through a series of Michael additions and an aldol (B89426) condensation. While not directly yielding the this compound core, these methodologies highlight the potential of cascade sequences in constructing fused ring systems.
Decarboxylation-Driven Annulation Pathways for Pyrrolizidine Scaffolds
Decarboxylative reactions serve as a potent driving force for the formation of new carbon-carbon and carbon-heteroatom bonds, often enabling annulation reactions that might otherwise be challenging. In the context of pyrrolizidine synthesis, decarboxylation can trigger cyclization events to construct the bicyclic core.
While direct decarboxylation-driven annulation pathways to the this compound scaffold are not extensively documented, related strategies have been employed for the synthesis of other nitrogen heterocycles. For example, the aza-annulation of enamines derived from β-ketoesters with anhydrides, followed by hydrolysis and spontaneous decarboxylation, provides a route to functionalized lactams. This type of decarboxylative C-C bond formation with concurrent ring closure is a promising strategy that could be adapted for the synthesis of pyrrolizidine systems.
Decarboxylative cyclization reactions are recognized as highly efficient for creating heterocyclic structures. nih.gov Metal-free catalytic systems, for instance using DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), have been employed for the decarboxylative coupling of 3-formylchromones to access pyrroles. nih.gov The investigation of annulation reactions involving ortho-substituted anilines and arylglyoxylates under metal-free conditions has also been explored, highlighting the potential of decarboxylation in tandem synthesis of nitrogen heterocycles. rsc.org These examples underscore the potential for developing novel decarboxylation-driven annulation strategies for the synthesis of the this compound framework.
| Reaction Type | Key Transformation | Potential Application |
| Aza-annulation/Decarboxylation | Formation of functionalized lactams from enamines and anhydrides | Adaptation for pyrrolizidine ring formation |
| Metal-free Decarboxylative Cycloaddition | Synthesis of pyrroles from 3-formylchromones | Development of annulation strategies for fused pyrrole systems |
| Decarboxylative Annulation | Tandem synthesis of nitrogen heterocycles from anilines and arylglyoxylates | Construction of the bicyclic pyrrolizidine core |
Functionalization Strategies for this compound Variants
The ability to introduce a variety of functional groups onto the this compound scaffold is critical for exploring its structure-activity relationships in various contexts. A range of functionalization strategies can be envisioned, drawing from methodologies developed for related pyrrolizidine and pyrrole systems.
The synthesis of functionalized pyrrolo[3,4-b]pyridine derivatives has been achieved through multicomponent reactions, for instance, by reacting enamino imides, aromatic aldehydes, and malononitrile (B47326) or ethyl cyanoacetate. researchgate.net This approach allows for the introduction of diverse substituents onto the heterocyclic core. Similarly, a divergent synthesis of pyrrolizine derivatives has been developed through the C-H bond functionalization of pyrroles. rsc.org This method utilizes an N-alkoxycarbamoyl group as a transferable and transformable directing group, enabling the introduction of various functionalities. rsc.org
Furthermore, radical-redox annulations driven by visible light provide a general method for the synthesis of saturated heterocycles, including fused bicyclic pyrrolidines. nih.govacs.org This approach offers a pathway to introduce substituents through the choice of appropriate radical precursors and alkene coupling partners. nih.govacs.org The synthesis of substituted 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles via ring annulation under green conditions also demonstrates a method for introducing substituents onto the pyrrolizine core. sharif.edusharif.edu
These strategies, while not all directly applied to this compound, provide a toolbox of reactions that could be adapted for the synthesis and functionalization of its derivatives.
| Strategy | Description | Potential Functional Groups |
| Multicomponent Reactions | One-pot reactions combining three or more starting materials to build complexity. researchgate.net | Aryl, cyano, ester groups. researchgate.net |
| C-H Functionalization | Direct modification of C-H bonds to introduce new functional groups. rsc.org | Alkoxycarbamoyl and other transformable directing groups. rsc.org |
| Radical-Redox Annulations | Light-driven reactions to form saturated heterocycles with various substituents. nih.govacs.org | A wide range of substituents depending on the radical precursor and alkene. nih.govacs.org |
| Ring Annulation | Formation of a new ring onto an existing pyrrole core. sharif.edusharif.edu | Alkyl and aryl groups from diketone precursors. sharif.edusharif.edu |
Structural Elucidation and Stereochemical Characterization of Decahydropyrrolo 3,4 B Pyrrolizine
Spectroscopic Techniques for Structural Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy in Decahydropyrrolo[3,4-b]pyrrolizine Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are employed to map out the molecule's structure.
In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals provide information about the electronic environment and connectivity of the hydrogen atoms. For a saturated system like this compound, the proton signals are expected to appear in the aliphatic region of the spectrum. The integration of these signals corresponds to the number of protons in a given environment.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The number of unique signals indicates the number of non-equivalent carbon atoms, which can be influenced by the molecule's symmetry. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of their attached atoms. In the case of this compound, all carbons are sp³ hybridized and bonded to either other carbons, hydrogens, or nitrogens.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the precise connectivity within the molecule. COSY experiments identify proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These correlations allow for the unambiguous assignment of all proton and carbon signals to their respective positions in the molecular structure.
Table 1: Predicted NMR Spectral Characteristics for this compound
| Technique | Expected Observations | Information Gained |
|---|---|---|
| ¹H NMR | Signals in the aliphatic region (approx. 1.0-4.0 ppm). Complex splitting patterns due to proton-proton coupling. | Electronic environment of protons, number of protons in each environment, and connectivity between adjacent protons. |
| ¹³C NMR | Signals in the aliphatic region (approx. 20-70 ppm). Number of signals depends on molecular symmetry. | Number of unique carbon atoms and their chemical environment. |
| COSY | Cross-peaks indicating coupling between protons on adjacent carbons. | H-C-C-H connectivity. |
| HSQC | Cross-peaks correlating directly bonded C-H pairs. | Direct C-H attachments. |
| HMBC | Cross-peaks correlating protons and carbons separated by 2-3 bonds. | Connectivity across the entire molecular framework. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be characterized by the absence of certain absorptions and the presence of others.
The most prominent features in the IR spectrum of this saturated amine would be the C-H stretching vibrations of the sp³ hybridized carbons, typically observed in the 2850-3000 cm⁻¹ region. The C-N stretching vibrations would also be present, although they can sometimes be weak and appear in the fingerprint region (below 1500 cm⁻¹). The absence of strong absorptions in the regions characteristic of carbonyls (C=O, ~1700 cm⁻¹), alkenes (C=C, ~1650 cm⁻¹), or alkynes (C≡C, ~2100-2260 cm⁻¹) would confirm the saturated nature of the ring system. If the compound is analyzed as a free base, N-H stretching vibrations may be observed in the 3300-3500 cm⁻¹ region, though in the parent this compound, both nitrogens are tertiary, so these bands would be absent.
Table 2: Expected Infrared Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
|---|---|---|
| C-H stretch (sp³) | 2850-3000 | Confirms the presence of a saturated aliphatic framework. |
| C-N stretch | 1000-1350 | Indicates the presence of the amine functional groups. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound, which is 152.24 g/mol for the chemical formula C₉H₁₆N₂.
The fragmentation of the molecular ion upon electron impact or other ionization methods provides a fingerprint that can help to elucidate the structure. For a bicyclic amine like this compound, characteristic fragmentation pathways would involve the cleavage of C-C bonds adjacent to the nitrogen atoms (α-cleavage), leading to the formation of stable iminium ions. The analysis of the mass-to-charge ratio (m/z) of these fragment ions allows for the deduction of the structure of the original molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which in turn confirms the elemental composition.
X-ray Crystallography for Definitive Structural Determination
The resulting crystal structure would reveal the puckering of the two five-membered rings and the nature of their fusion. While specific crystallographic data for the parent this compound is not readily found in the literature, studies on related pyrrolizidine (B1209537) alkaloids have demonstrated the power of this technique in confirming their complex structures.
Stereochemical Analysis and Conformational Preferences of this compound
The this compound ring system contains multiple chiral centers, leading to the possibility of several stereoisomers. The stereochemical analysis aims to determine the specific configuration of these centers and to understand the conformational preferences of the fused ring system.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Carbon |
| Hydrogen |
Mechanistic Investigations of Decahydropyrrolo 3,4 B Pyrrolizine Reactions
Reaction Pathway Elucidation for Pyrrolizine Ring Formation
The construction of the decahydropyrrolo[3,4-b]pyrrolizine core, a fused bicyclic system, is most prominently achieved through intramolecular cycloaddition reactions. One of the most powerful and widely employed strategies is the intramolecular [3+2] cycloaddition of an azomethine ylide.
The general reaction pathway can be dissected into two principal stages: the generation of a suitable precursor containing both the 1,3-dipole (azomethine ylide) and the dipolarophile, followed by the intramolecular cycloaddition event that forges the pyrrolizine skeleton.
A common approach involves the in-situ generation of an azomethine ylide from the condensation of an appropriate amino acid, such as proline, with an aldehyde or ketone that is tethered to a dipolarophile. For instance, the reaction of an L-proline derivative with an alkenyl aldehyde can set the stage for the key cycloaddition. The decarboxylation of the intermediate formed from the amino acid and carbonyl compound is a critical step in generating the unstabilized azomethine ylide. nih.gov
Computational studies, particularly using Density Functional Theory (DFT), have shed considerable light on the intricacies of this pathway. These studies suggest that the 1,3-dipolar cycloaddition proceeds through a concerted, albeit often asynchronous, transition state. acs.orgnih.gov This means that the two new carbon-carbon bonds are formed in a single step, but not necessarily at the exact same rate. The asynchronicity of the transition state can lead to a lower activation barrier by minimizing steric strain during the bond-forming process.
The regioselectivity of the cycloaddition, which is crucial for forming the desired pyrrolo[3,4-b]pyrrolizine ring system as opposed to other isomers, is governed by the electronic properties of the reacting partners. Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome. The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. The preferred reaction pathway will be the one that maximizes the overlap between the larger lobes of these frontier orbitals.
In the context of forming this compound, the intramolecular nature of the reaction imposes significant conformational constraints, which in turn influence the stereochemical outcome. The tether connecting the dipole and dipolarophile dictates the approach geometry, often leading to high levels of diastereoselectivity.
Role of Reactive Intermediates in this compound Synthesis
The cornerstone of the most effective synthetic routes towards the this compound framework is the generation and subsequent reaction of specific reactive intermediates. Among these, azomethine ylides are paramount.
Azomethine Ylides: These are 1,3-dipolar species containing a nitrogen atom and two carbon atoms. In the synthesis of pyrrolizidines, they are typically generated in situ. A prevalent method for their formation is the thermal or catalytic decarboxylation of an iminium ion derived from an α-amino acid like proline and a carbonyl compound. nih.govresearchgate.net DFT studies have elucidated the mechanism of azomethine ylide formation from isatin (B1672199) and sarcosine (B1681465), indicating that the elimination of carbon dioxide is the rate-determining step. nih.gov
The geometry of the azomethine ylide, often described as 'W-shaped', 'U-shaped', or 'S-shaped', plays a critical role in determining the stereochemical course of the subsequent cycloaddition. The specific conformation adopted by the ylide influences the facial selectivity of the addition to the dipolarophile.
Nitrone Intermediates: An alternative, though related, strategy for constructing the pyrrolizidine (B1209537) skeleton involves the use of nitrones as the 1,3-dipole. Cyclic nitrones can undergo intramolecular [3+2] cycloaddition reactions with a tethered alkene to furnish the bicyclic system. This approach also offers a high degree of stereocontrol, which is dictated by the geometry of the nitrone and the constraints of the intramolecular cyclization.
Kinetic and Thermodynamic Aspects of this compound Reactions
While specific experimental kinetic and thermodynamic data for the synthesis of this compound are not extensively documented in the literature, valuable insights can be gleaned from computational studies on related pyrrolizidine-forming reactions and the general principles of kinetic and thermodynamic control.
Kinetic vs. Thermodynamic Control: In many cycloaddition reactions, the formation of different stereoisomers is possible. The product distribution can be governed by either kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest (i.e., via the lowest activation energy barrier), while thermodynamic control favors the most stable product.
DFT calculations on 1,3-dipolar cycloadditions of azomethine ylides have provided estimates for the activation energies of different reaction pathways. acs.orgnih.govresearchgate.net These studies often reveal that the transition state leading to the experimentally observed major product is the one with the lowest calculated activation energy, suggesting that the reaction is under kinetic control. For example, the preference for exo or endo products in these cycloadditions can often be rationalized by examining the calculated activation barriers for the respective transition states.
The irreversibility of many 1,3-dipolar cycloaddition reactions under typical reaction conditions often means that the product distribution is a reflection of the relative rates of formation of the different possible isomers.
The table below presents a conceptual overview based on computational studies of related systems, illustrating how kinetic and thermodynamic factors might influence the outcome of a hypothetical reaction to form a substituted this compound.
| Parameter | Kinetic Product Formation | Thermodynamic Product Formation |
| Reaction Conditions | Lower temperatures, shorter reaction times | Higher temperatures, longer reaction times, reversible conditions |
| Activation Energy (Ea) | Lower | Higher |
| Product Stability | Less stable isomer | More stable isomer |
| Controlling Factor | Rate of reaction | Equilibrium position |
It is important to note that the reaction conditions, including solvent, temperature, and the presence of catalysts, can significantly influence both the kinetics and thermodynamics of the reaction, thereby affecting the yield and stereoselectivity of the this compound product. For instance, the use of Lewis acid catalysts can lower the LUMO of the dipolarophile, accelerating the reaction and potentially altering the selectivity.
Computational and Theoretical Studies on Decahydropyrrolo 3,4 B Pyrrolizine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for understanding the electronic nature of a molecule. For decahydropyrrolo[3,4-b]pyrrolizine, these calculations would provide fundamental insights into its stability and reactivity.
Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) map would be generated. These would highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it might interact with other chemical species.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Parameter | Calculated Value (Hypothetical) | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | 1.2 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 7.7 eV | Reflects the chemical reactivity and electronic excitation energy. |
| Dipole Moment | 1.8 D | Quantifies the overall polarity of the molecule. |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific published data for this compound is not available.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
The three-dimensional structure of this compound is not static; it exists as an ensemble of different spatial arrangements or conformations. Molecular modeling and molecular dynamics (MD) simulations are the primary tools for exploring this conformational landscape.
These simulations would identify the various stable conformers of the molecule and calculate their relative energies. This is crucial as the biological activity and reactivity of a molecule are often dependent on its preferred conformation. MD simulations, which simulate the movement of atoms over time, would provide a dynamic picture of the molecule's flexibility and the transitions between different conformations. This information is vital for understanding how the molecule might bind to a biological target, such as an enzyme or receptor.
Predictive Studies on Reaction Mechanisms and Stereoselectivity
Computational chemistry is also a powerful tool for predicting the outcomes of chemical reactions. For this compound, theoretical studies could be employed to investigate the mechanisms of its synthesis and subsequent reactions.
By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction pathway. This allows for the determination of activation energies, which in turn predicts the feasibility and rate of a reaction. A key area of interest would be the stereoselectivity of reactions involving this chiral molecule. Computational models can predict which stereoisomer is more likely to be formed, a critical aspect in the synthesis of stereochemically pure compounds, particularly for pharmaceutical applications. For instance, in a synthetic route to this compound, computational studies could explain why one diastereomer is formed in preference to another by comparing the energies of the respective transition states.
Biological Applications and Decahydropyrrolo 3,4 B Pyrrolizine As a Molecular Scaffold
Decahydropyrrolo[3,4-b]pyrrolizine as a Chemical Scaffold for Bioactive Compounds
The this compound nucleus is a bicyclic amine, characterized by the fusion of two pyrrolidine (B122466) rings. Its rigid, cage-like structure provides a well-defined orientation of substituents, making it an attractive scaffold for the design of compounds intended to interact with specific biological targets. The inherent stereochemistry of the this compound system allows for the generation of a diverse array of stereoisomers, each with a unique spatial arrangement of functional groups. This stereochemical diversity is a critical asset in medicinal chemistry, as the biological activity of a compound is often exquisitely dependent on its three-dimensional conformation.
The pyrrolizine nucleus, the unsaturated counterpart to the this compound core, is found in a wide range of natural and synthetic compounds exhibiting diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. mdpi.comnih.govpharaohacademy.com This broad spectrum of activity for the general pyrrolizine class underscores the potential of the more specific this compound scaffold as a template for the development of new therapeutic agents. For instance, derivatives of the related pyrrolo[3,4-a]pyrrolizine have been identified as inhibitors of serine proteases involved in the blood coagulation cascade. mdpi.comnih.gov
The utility of the this compound scaffold lies in its ability to be chemically modified at various positions, allowing for the introduction of different pharmacophoric groups. These modifications can be tailored to optimize the compound's affinity and selectivity for a particular biological target, thereby enhancing its therapeutic potential while minimizing off-target effects.
Mechanistic Studies of Biological Activity in this compound Analogs
The biological activity of compounds derived from the this compound scaffold is intrinsically linked to their molecular structure. Understanding the mechanisms through which these analogs exert their effects is crucial for the rational design of more potent and selective therapeutic agents.
Exploration of Molecular Interactions and Target Binding
At the molecular level, the biological effects of this compound analogs are mediated by their interactions with specific biomolecular targets, such as proteins and nucleic acids. The nature and strength of these interactions are governed by the three-dimensional structure of the analog and the chemical properties of its functional groups.
While specific target binding studies on this compound derivatives are not extensively detailed in the provided search results, the broader class of pyrrolizine-based compounds offers insights into potential mechanisms. For example, some pyrrolizine derivatives have been shown to act as enzyme inhibitors. mdpi.comnih.gov This inhibition often occurs through the formation of specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the analog and the active site of the enzyme. The rigid this compound scaffold can pre-organize the appended functional groups in a conformation that is complementary to the target's binding site, thereby enhancing binding affinity.
Structure-Function Relationship Analysis at a Molecular Level
The systematic modification of the this compound scaffold allows for the elucidation of structure-function relationships (SFRs). By synthesizing a series of analogs with systematic variations in their chemical structure and evaluating their biological activity, researchers can identify the key structural features that are responsible for a particular biological effect.
Future Research Directions for Decahydropyrrolo 3,4 B Pyrrolizine
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of decahydropyrrolo[3,4-b]pyrrolizine and its derivatives will increasingly prioritize efficiency, stereocontrol, and sustainability. Current synthetic strategies often rely on multi-step sequences, and a primary goal for future research is to develop more concise and high-yielding routes. acs.orgrsc.org
Key areas of focus will include:
Asymmetric Catalysis: Developing novel catalytic methods to control the multiple stereocenters of the this compound core with high precision. This will be crucial for accessing specific stereoisomers, which can exhibit vastly different biological activities.
Flow Chemistry: Implementing continuous flow processes for the synthesis of key intermediates and the final scaffold. Flow chemistry can offer improved safety, scalability, and efficiency over traditional batch methods.
Biocatalysis and Bio-inspired Synthesis: Leveraging enzymes or whole-cell systems to perform challenging chemical transformations with high selectivity and under mild, environmentally friendly conditions. Understanding the natural biosynthesis of related pyrrolizidine (B1209537) alkaloids can provide a blueprint for developing these "green" synthetic pathways. nih.govmdpi.com
Novel Cycloaddition Strategies: Exploring new variations of 1,3-dipolar cycloaddition reactions, a powerful tool for constructing the pyrrolizidine ring system, to allow for a wider range of starting materials and functional group tolerance. nih.gov
| Synthetic Approach | Future Research Goal | Potential Advantage |
| Asymmetric Catalysis | Precise control over all stereocenters | Access to specific, biologically active isomers |
| Flow Chemistry | Continuous, automated synthesis | Increased efficiency, safety, and scalability |
| Biocatalysis | Enzyme-mediated transformations | High selectivity, sustainable "green" chemistry |
| Novel Cycloadditions | Expanded reaction scope | Greater diversity in accessible structures |
Rational Design of Diversified this compound Libraries
Moving beyond single-target synthesis, a significant future direction is the creation of compound libraries based on the this compound scaffold. The rational design of these libraries will be essential for efficient drug discovery. The vast structural diversity found in natural pyrrolizidine alkaloids underscores the potential for generating a wide array of novel compounds. acs.orgnih.gov
Future efforts in this area will involve:
Combinatorial Chemistry: Applying combinatorial principles to systematically vary substituents at multiple positions on the bicyclic core. This allows for the rapid generation of a large number of distinct analogues for high-throughput screening.
Diversity-Oriented Synthesis (DOS): Employing synthetic pathways that can generate structurally complex and diverse molecules from a common starting material. This approach is ideal for exploring novel chemical space around the this compound core.
Structure-Activity Relationship (SAR) Guided Design: Using initial screening hits to inform the design of second-generation libraries with improved potency and selectivity. semanticscholar.org This iterative process is a cornerstone of modern medicinal chemistry.
Integration of Advanced Computational Methods in Synthetic Design
Computational chemistry is set to become an indispensable partner in the design and synthesis of novel this compound derivatives. By predicting molecular properties and interactions, in silico methods can significantly reduce the time and resources required for experimental work. rsc.orgnih.gov
Key computational integrations will include:
Molecular Docking and Virtual Screening: Using computer models of biological targets to predict how different this compound analogues will bind. semanticscholar.orgnih.gov This allows researchers to prioritize the synthesis of compounds with the highest likelihood of being active.
Quantum Mechanics (QM) Calculations: Employing QM methods to understand reaction mechanisms, predict the feasibility of novel synthetic steps, and determine the most stable conformations of complex stereoisomers.
ADME/Tox Prediction: Utilizing algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of virtual compounds. rsc.org This helps to identify and eliminate molecules with unfavorable drug-like properties early in the design phase.
Expanding the Scope of Biological Target Exploration
While related pyrrolizidine and pyrrolizine compounds have been investigated for activities like anticancer and anti-inflammatory effects, the full biological potential of the this compound scaffold remains largely untapped. nih.govpharaohacademy.com A major thrust of future research will be to screen libraries of these compounds against a broader and more diverse range of biological targets.
Promising areas for expanded exploration include:
Neurodegenerative Diseases: The rigid, nitrogen-containing structure of the scaffold makes it an interesting candidate for targeting proteins and enzymes involved in diseases like Alzheimer's and Parkinson's. rsc.org
Infectious Diseases: Screening for novel antibacterial, antifungal, or antiviral agents is a high priority, given the rise of drug-resistant pathogens. pharaohacademy.com
Ion Channel Modulation: Investigating the ability of these compounds to interact with various ion channels, which are critical targets for cardiovascular and neurological disorders.
Enzyme Inhibition: Beyond established targets like kinases, exploring inhibition of other enzyme classes, such as proteases or glycosidases, could reveal new therapeutic applications. acs.orgnih.gov
The table below summarizes known biological activities of the broader pyrrolizidine/pyrrolizine class, suggesting potential starting points for the exploration of this compound derivatives.
| Biological Activity Class | Specific Targets/Assays Investigated | Reference |
| Anticancer | Cyclin-dependent kinase 2 (CDK-2), EGFR, Tubulin polymerization | semanticscholar.orgnih.gov |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | semanticscholar.orgnih.gov |
| Antimicrobial | Growth inhibition of E. coli and S. aureus | pharaohacademy.com |
| Antiviral | General antiviral screening | pharaohacademy.com |
By systematically pursuing these future research directions, the scientific community can transform the this compound core from a structural curiosity into a rich source of novel chemical probes and potential therapeutic leads.
Q & A
Basic Research Questions
Q. What physicochemical properties of Decahydropyrrolo[3,4-b]pyrrolizine are critical for experimental reproducibility?
- Key properties include its boiling point (228.3°C at 760 mmHg), density (1.1 g/cm³), and refractive index (n20/D 1.57), which influence solubility, stability, and reaction kinetics. Storage at room temperature is recommended to avoid degradation . Researchers should verify these parameters using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to ensure batch consistency.
Q. How can synthetic routes for this compound be optimized for higher yields?
- Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst load) based on precedents from analogous heterocyclic systems. For example, using dimethylformamide (DMF) as a solvent and phosphorus oxychloride as a catalyst under controlled heating (90°C) improved yields to 70–80% in similar pyrrolo-pyrrolizine syntheses . Parallel monitoring via thin-layer chromatography (TLC) ensures intermediate stability.
Advanced Research Questions
Q. What experimental designs are appropriate for probing structure-activity relationships (SAR) in this compound derivatives?
- Employ a between-subjects design with systematic variation of substituents (e.g., alkyl, aryl groups) to isolate structural effects on bioactivity. Use multivariate analysis (e.g., principal component analysis) to correlate structural descriptors (logP, steric bulk) with outcomes. Link the design to a theoretical framework, such as molecular docking studies, to predict binding affinities .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Cross-validate nuclear magnetic resonance (NMR) and infrared (IR) data with computational tools (e.g., density functional theory (DFT)-predicted spectra). For example, discrepancies in 1H-NMR coupling constants may arise from conformational flexibility; variable-temperature NMR or NOESY experiments can clarify dynamic behavior .
Q. What methodologies are effective for impurity profiling of this compound?
- Combine high-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) to quantify trace impurities. Reference standards for related pyrrolizidine derivatives (e.g., 3,6-bis(4-chlorophenyl)-pyrrolo[3,4-c]pyrrole-1,4-dione) can aid identification. Ensure compliance with ICH Q3A/B guidelines by spiking studies to validate detection limits .
Data Contradiction and Theoretical Frameworks
Q. How can conflicting bioactivity data for this compound analogs be reconciled?
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassay under standardized conditions (e.g., fixed cell lines, uniform assay protocols). Use meta-analysis to identify confounding variables (e.g., solvent polarity in cell-based assays) .
Q. What role do multicomponent reactions play in synthesizing this compound libraries?
- Multicomponent reactions (MCRs) enable rapid diversification by combining amines, aldehydes, and ketones in one pot. For example, MCRs with naphtho[2,1-b]furan-2-yl groups yielded structurally diverse analogs with confirmed bioactivity. Optimize stoichiometry and solvent systems (e.g., ethanol/water mixtures) to minimize side products .
Methodological Tables
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point | 228.3°C (760 mmHg) | Predicted (EPI Suite) | |
| Synthetic Yield Optimization | 70–80% | DMF/POCl3, 90°C, 12h | |
| Impurity Detection Limit | 0.1% (w/w) | HPLC-CAD, ICH Q3A/B |
Key Considerations
- Theoretical Anchoring : Align SAR studies with quantum mechanical models (e.g., frontier molecular orbital theory) to rationalize electronic effects .
- Ethical Frameworks : Adhere to quadripolar methodology by integrating theoretical, epistemological, morphological, and technical poles to avoid oversimplifying biological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
